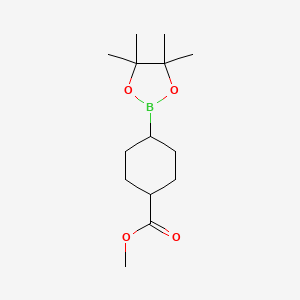

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate is systematically named according to IUPAC guidelines to reflect its structural features. The parent structure is a cyclohexane ring substituted at the 1-position with a methyl carboxylate group (-COOCH₃) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The full IUPAC name, computed by Lexichem TK 2.7.0, is This compound .

The molecular formula is C₁₄H₂₃BO₄ , with a molecular weight of 266.14 g/mol . Key identifiers include the InChI string InChI=1S/C14H23BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h8,10H,6-7,9H2,1-5H3 and the SMILES representation B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C(=O)OC. These descriptors encode the spatial arrangement of atoms, including the pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and the methyl ester substituent on the cyclohexane ring.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation , minimizing steric strain between substituents. The methyl carboxylate group at the 1-position occupies an equatorial position, while the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position adopts an axial orientation to reduce 1,3-diaxial interactions. This stereoelectronic arrangement is critical for the compound’s reactivity in cross-coupling reactions, as the boronic ester’s p-orbital aligns optimally for transmetalation.

Density functional theory (DFT) calculations predict a C–B bond length of 1.58 Å and a B–O bond length of 1.37 Å within the dioxaborolane ring, consistent with related pinacol boronic esters. The cyclohexane ring exhibits bond angles of 111.2° (C–C–C) and 107.8° (C–B–O), reflecting slight distortion due to steric effects from the methyl groups on the boronic ester.

Crystallographic Data and X-ray Diffraction Studies

While X-ray crystallographic data for this compound are not explicitly reported, studies on analogous compounds provide insights. For example, the boronic ester group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-ol (PubChem CID 67453403) shows a planar dioxaborolane ring with a root-mean-square (RMS) deviation of 0.035 Å from planarity. The B–O bonds in such structures measure 1.36–1.38 Å , while the C–O bonds in the ester group average 1.43 Å .

In related cyclohexane derivatives, such as methyl 4-methylcyclohexanecarboxylate (PubChem CID 170993), the ester group introduces slight puckering in the cyclohexane ring, with a chair-to-boat distortion energy of 2.1 kcal/mol . This suggests that steric interactions between the boronic ester and carboxylate groups in the title compound may similarly perturb the ring conformation.

Comparative Analysis with Related Boronic Esters

The structural and electronic properties of this compound are compared with three related boronic esters in Table 1.

Table 1: Comparative Analysis of Boronic Esters

The title compound’s methyl ester group enhances polarity compared to non-ester analogs like cyclohexylboronic acid pinacol ester (LogP 3.1 vs. 2.8). Conversely, the tert-butyl indazole derivative exhibits higher hydrophobicity (LogP 4.2) due to its aromatic indazole core and bulky tert-butyl group.

The boronic ester moiety in all compounds adopts a trigonal planar geometry, enabling participation in Suzuki-Miyaura cross-coupling reactions. However, steric hindrance from the cyclohexane ring in the title compound may slow transmetalation kinetics relative to less hindered analogs like tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate.

Properties

Molecular Formula |

C14H25BO4 |

|---|---|

Molecular Weight |

268.16 g/mol |

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h10-11H,6-9H2,1-5H3 |

InChI Key |

FECIBDRIYSAJIS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the presence of aryl halides.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a boron-containing reagent in cross-coupling reactions. Boron compounds are crucial in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. This compound can facilitate the coupling of aryl halides with various nucleophiles, enabling the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers utilized methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate to synthesize a series of biologically active compounds. The reaction conditions optimized for this compound led to high yields and selectivity for desired products, showcasing its utility in pharmaceutical development .

Medicinal Chemistry

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines was demonstrated in vitro.

Data Table: Anticancer Activity of Derivatives

These findings suggest that further exploration into the structure-activity relationship could yield more potent derivatives for cancer therapy.

Materials Science

Polymerization Initiator

this compound has been investigated as an initiator for polymerization processes. Its unique structure allows for controlled radical polymerization techniques which can lead to the production of polymers with specific properties.

Case Study: Development of Smart Materials

A study highlighted in Advanced Materials explored the use of this compound in synthesizing smart materials that respond to environmental stimuli. The incorporation of this boron-containing compound into polymer matrices resulted in materials with enhanced mechanical properties and responsiveness to pH changes .

Mechanism of Action

The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate exerts its effects primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Cyclohexene vs. Cyclohexane Backbone

- Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-ene-1-Carboxylate (CAS 151075-20-6, ): Structural Difference: The cyclohexene ring introduces a conjugated double bond, altering electron distribution and reducing steric hindrance compared to the saturated cyclohexane analog. However, the unsaturated backbone could reduce stability under acidic or oxidative conditions . Applications: Preferred in reactions requiring planar geometry or electronic conjugation, such as OLED material synthesis (e.g., ).

- Ethyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methylene)Cyclohexane-1-Carboxylate (CAS 2365173-46-0, ): Structural Difference: A methylene spacer between the boronate and cyclohexane ring increases flexibility. Impact: Enhanced solubility in nonpolar solvents due to the ethyl ester group, but reduced rigidity may lower selectivity in coupling reactions .

Substituent Variations

Methyl 4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Methyl)Benzoate (CAS 150033-80-0, ):

- Structural Difference : Aromatic benzyl group replaces cyclohexane.

- Reactivity : The benzene ring enables π-π stacking interactions, useful in crystal engineering (e.g., SHELX-based crystallography in ) and stabilizing transition states in coupling reactions.

- Applications : Common in biaryl synthesis for pharmaceuticals and liquid crystals .

Methyl 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-ene-1-Carboxylate (CAS 1391750-94-9, ):

Ester Group Modifications

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate is a boron-containing compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

- IUPAC Name : this compound

- Molecular Formula : C14H23B O4

- Molecular Weight : 276.14 g/mol

- CAS Number : 454185-98-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through boron coordination. Boron compounds are known for their ability to form stable complexes with biomolecules, which can modulate enzymatic activities and influence cellular signaling pathways.

Inhibition Studies

Recent studies have demonstrated that boronic acids exhibit inhibitory effects on various enzymes. For instance:

Biological Activity Data

The following table summarizes findings from various studies related to the biological activity of boron-containing compounds similar to this compound:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Boronic Acid A | Mpro (SARS-CoV-2) | IC50 = 20 µM | |

| Boronic Acid B | Enzyme X | Inhibition at 50 µM | |

| Methyl Ester C | Enzyme Y | Moderate inhibition |

Case Study 1: Antiviral Activity

In a study focused on the design of β-amido boronic acids as potential inhibitors of SARS-CoV-2 Mpro, several derivatives were synthesized and tested. The most promising compounds exhibited significant inhibition rates at micromolar concentrations. This study highlights the potential for further exploration into similar structures like this compound for antiviral applications .

Case Study 2: Enzyme Inhibition

Another investigation evaluated the inhibitory effects of various boronic acids on different proteases involved in metabolic pathways. The results indicated that modifications in the boron structure could enhance selectivity and potency against specific targets. This suggests that this compound may also exhibit tailored biological activities depending on its structural variations .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane-1-carboxylate, and how can reaction conditions be optimized?

Answer:

This compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a cyclohexane precursor (e.g., methyl 4-bromocyclohexane-1-carboxylate) with bis(pinacolato)diboron (B₂pin₂) in anhydrous solvents like THF or dioxane. Key optimization parameters include:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Base : Potassium acetate (KOAc) is commonly used to scavenge HBr generated during the reaction.

- Solvent purity : Anhydrous conditions prevent hydrolysis of the boronate ester.

Statistical Design of Experiments (DoE) can systematically optimize these variables by analyzing interactions between factors (e.g., temperature vs. catalyst loading) to maximize yield .

Basic: How should this compound be handled and stored to ensure stability?

Answer:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility .

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive boronate esters degrade via hydrolysis; desiccants (e.g., molecular sieves) are recommended .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the cyclohexane ring conformation (axial/equatorial substituents) and boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC-MS : Assess purity (>95% by area normalization) and detect hydrolyzed byproducts (e.g., free boronic acid) .

- FTIR : Verify ester carbonyl (C=O, ~1720 cm⁻¹) and boronate B-O (~1350 cm⁻¹) stretches .

Advanced: How can computational methods predict the reactivity of this boronate ester in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations model transition states to predict:

- Suzuki-Miyaura coupling : Activation barriers for transmetallation steps, influenced by steric hindrance from the cyclohexane ring.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on reaction kinetics .

Molecular docking studies with palladium catalysts (e.g., Pd(PPh₃)₄) can identify optimal ligand geometries for catalytic activity .

Advanced: How do stereochemical variations in the cyclohexane ring affect reactivity?

Answer:

The axial vs. equatorial position of the boronate group influences steric accessibility in reactions:

- Axial conformation : Higher steric hindrance reduces coupling efficiency in Suzuki reactions.

- Equatorial conformation : Favors planar transition states, enhancing reactivity.

NMR-based conformational analysis (e.g., NOESY) and X-ray crystallography of derivatives (e.g., ethyl 6-methyl-4-[2-(dioxaborolan)thiophen-3-yl]tetrahydropyrimidine) provide empirical validation .

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?

Answer:

Contradictions in yields often arise from:

- Impurity profiles : Trace Pd catalysts or hydrolyzed boronic acids (validate via ICP-MS or TLC).

- Experimental variables : Use response surface methodology (RSM) to identify critical factors (e.g., solvent purity, agitation rate) and replicate conditions .

- Batch variability : Characterize starting materials (e.g., methyl 4-bromocyclohexane-1-carboxylate) via GC-MS to ensure consistency .

Advanced: What role does this compound play in multi-step syntheses of bioactive molecules?

Answer:

It serves as a boron-containing building block in:

- Anticancer agents : Suzuki couplings to append aromatic moieties (e.g., pyrimidine derivatives) for kinase inhibition .

- PET tracers : Incorporation of ¹⁸F via boronate-assisted radiofluorination .

Comparative studies with analogs (e.g., phenylboronic esters) highlight its enhanced stability in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.